molecular formula C17H12ClF2N3OS B15086748 4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole

4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole

Cat. No.: B15086748
M. Wt: 379.8 g/mol
InChI Key: ABXYLXQOEVQXFJ-ZVBGSRNCSA-N
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Description

4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a benzaldehyde moiety, and a thiazolylidene hydrazone linkage with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves a multi-step process:

    Formation of 4-(difluoromethoxy)benzaldehyde: This can be achieved through the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.

    Synthesis of (2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: This involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring, followed by the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methyl group instead of a chlorophenyl group.

Uniqueness

The presence of the difluoromethoxy group in 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone imparts unique electronic properties that can enhance its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H12ClF2N3OS

Molecular Weight

379.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H12ClF2N3OS/c18-13-5-3-12(4-6-13)15-10-25-17(22-15)23-21-9-11-1-7-14(8-2-11)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+

InChI Key

ABXYLXQOEVQXFJ-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F

Origin of Product

United States

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